molecular formula C8H12O4 B8778370 Methyl 2-acetyl-3-methoxybut-2-enoate

Methyl 2-acetyl-3-methoxybut-2-enoate

Cat. No. B8778370
M. Wt: 172.18 g/mol
InChI Key: CPXBIWUHSXPDLL-UHFFFAOYSA-N
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Patent
US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
136 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:17])(=[NH:16])[CH3:15].[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].Cl>C1COCC1.CO.CC(C)=O>[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].[CH3:15][C:14]1[N:17]=[C:1]([CH3:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:16]=1 |f:1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34.4 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)=C(C)OC
Name
Quantity
22.7 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
136 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
TEMPERATURE
Type
TEMPERATURE
Details
the batch cooled to between −5 and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
While the batch was cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated under vacuum until no more volatiles
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
Methyl t-butylether (140 ml) and water (85 ml) were charged
CUSTOM
Type
CUSTOM
Details
the layers were then separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)([O-])C.[K+]
Name
Type
product
Smiles
CC1=NC(=C(C(=N1)C)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
136 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:17])(=[NH:16])[CH3:15].[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].Cl>C1COCC1.CO.CC(C)=O>[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].[CH3:15][C:14]1[N:17]=[C:1]([CH3:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:16]=1 |f:1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34.4 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)=C(C)OC
Name
Quantity
22.7 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
136 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
TEMPERATURE
Type
TEMPERATURE
Details
the batch cooled to between −5 and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
While the batch was cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated under vacuum until no more volatiles
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
Methyl t-butylether (140 ml) and water (85 ml) were charged
CUSTOM
Type
CUSTOM
Details
the layers were then separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)([O-])C.[K+]
Name
Type
product
Smiles
CC1=NC(=C(C(=N1)C)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.